9H-Purin-6-amine, N-butyl-
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Overview
Description
9H-Purin-6-amine, N-butyl- is a chemical compound with the molecular formula C9H13N5 and a molecular weight of 191.23302 g/mol It belongs to the class of purines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9H-Purin-6-amine, N-butyl- typically involves the reaction of purine derivatives with butylamine. One common method includes the reaction of 6-chloropurine with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 9H-Purin-6-amine, N-butyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 9H-Purin-6-amine, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: 9H-Purin-6-amine, N-butyl- can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-butyl-7H-purin-6-one.
Reduction: Formation of 9H-Purin-6-amine, N-butyl- derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
9H-Purin-6-amine, N-butyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a ligand for purine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N-butyl- involves its interaction with purine receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways. The compound may also inhibit specific enzymes involved in purine metabolism, leading to altered cellular functions .
Comparison with Similar Compounds
N-benzyl-7H-purin-6-amine: Known for its role as a plant growth regulator.
6-benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Comparison: 9H-Purin-6-amine, N-butyl- is unique due to its butyl group, which imparts different physicochemical properties compared to its benzyl-substituted counterparts. This difference can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other purine derivatives may not be as effective .
Properties
CAS No. |
5451-41-2 |
---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-butyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
CRYKTDPNUYNOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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